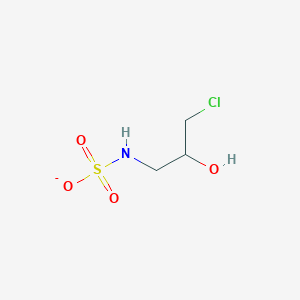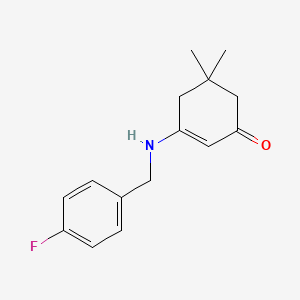![molecular formula C17H16N4O4 B11089196 N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B11089196.png)
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE is a complex organic compound that features a cyano group, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE typically involves the reaction of 3-cyano-4,6-dimethyl-5-nitro-2-pyridinol with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Aldehydes or ketones, acid or base catalysts.
Major Products
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Condensation: Formation of imines or enamines.
Scientific Research Applications
N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}ACETAMIDE: Similar structure but with an acetyl group instead of a propionyl group.
N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE: Similar structure but with a butanoyl group instead of a propionyl group.
Uniqueness
N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a nitro group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-[3-(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxyphenyl]propanamide |
InChI |
InChI=1S/C17H16N4O4/c1-4-15(22)20-12-6-5-7-13(8-12)25-17-14(9-18)10(2)16(21(23)24)11(3)19-17/h5-8H,4H2,1-3H3,(H,20,22) |
InChI Key |
PZSNYLIQBJUJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=NC(=C(C(=C2C#N)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-6-yl acetate](/img/structure/B11089115.png)
![6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid](/img/structure/B11089128.png)
![1'-[(2-Nitrophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11089133.png)
![Ethyl (4-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}phenyl)acetate](/img/structure/B11089141.png)
![5-ethyl-9,9-dimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione](/img/structure/B11089147.png)
![2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11089159.png)

![ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11089173.png)
![2-(4-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11089174.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11089182.png)

![2-{[4-(2-Chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11089203.png)
![Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate](/img/structure/B11089211.png)
![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
